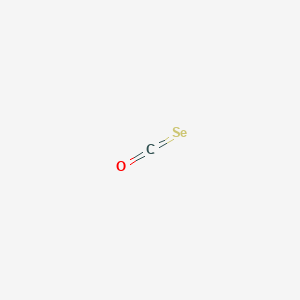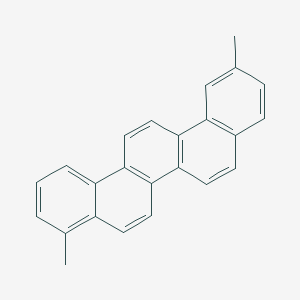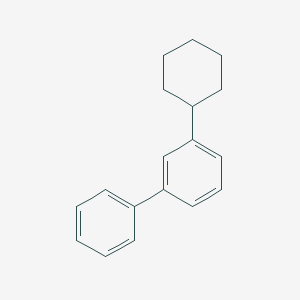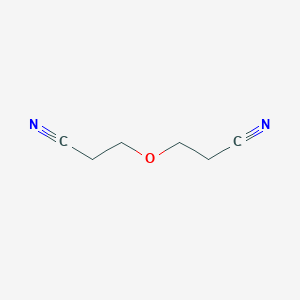
2-Chlorocyclohex-1-enecarbaldehyde
Overview
Description
2-Chlorocyclohex-1-enecarbaldehyde (2-CCA) is an important intermediate in the synthesis of pharmaceuticals, agrochemicals and other organic compounds. It has been used in a variety of research applications, including as a reagent in organic synthesis and as a catalyst in the production of various compounds. In addition, 2-CCA has been found to have a number of biochemical and physiological effects, as well as potential applications in laboratory experiments.
Scientific Research Applications
Synthesis of Organic Compounds
2-Chlorocyclohex-1-enecarbaldehyde is utilized in the synthesis of various organic compounds. A novel approach for the preparation of 2-mercaptobenzaldehyde and 2-mercaptocyclohex-1-enecarboxaldehydes starting from 2-chlorocyclohex-1-enecarbaldehydes has been reported, highlighting its versatility in chemical synthesis (Niu et al., 2012).
Building Blocks in Chemical Synthesis
This chemical serves as an important building block for β-halo-α,β-unsaturated esters, which are crucial substrates for addition-elimination reactions and other chemical transformations, demonstrating its significance in creating structurally diverse molecules (Das et al., 2011).
Organic Catalysis
In the field of organic catalysis, this compound has been used in enantioselective organocatalytic formal [3 + 3]-cycloaddition processes. This demonstrates its utility in producing chiral molecules, which are essential in various chemical syntheses (Hong et al., 2006).
As a Reactant in Carbene-Catalyzed Reactions
It is used in carbene-catalyzed α-carbon amination of chloroaldehydes. This method produces optically enriched dihydroquinoxalines, indicating its role in the synthesis of complex molecules relevant in natural products and bioactive compounds (Huang et al., 2019).
In the Synthesis of Cyclohexenes with Quaternary Carbon Centers
This compound is involved in Rhodium-catalyzed enantioselective cycloisomerization processes. This method aids in producing cyclohexenes, which are challenging to synthesize via traditional Diels-Alder cycloaddition (Park et al., 2016).
In Multicomponent Chemical Reactions
It's used in the Chiral Brønsted acid-catalyzed multicomponent Mannich reaction, illustrating its role in synthesizing anti-1,3-diamines using enecarbamates as nucleophiles. Such reactions are pivotal for creating complex molecular architectures (Dagousset et al., 2009).
Applications in Photophysical Studies
This compound has been used in developing a new polarity-sensitive fluorescent probe, showcasing its potential in biophysical research and imaging applications (Xiao et al., 2020).
Properties
IUPAC Name |
2-chlorocyclohexene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO/c8-7-4-2-1-3-6(7)5-9/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPFOCFIHOUPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473012 | |
| Record name | 2-CHLOROCYCLOHEX-1-ENECARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1680-73-5 | |
| Record name | 2-CHLOROCYCLOHEX-1-ENECARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Chlorocyclohex-1-enecarbaldehyde used in the synthesis of potentially bioactive compounds?
A: this compound serves as a valuable starting material for synthesizing diverse chemical structures. For instance, it acts as a scaffold for creating novel chalcones []. These chalcones are formed through a reaction between this compound and various aromatic or heterocyclic ketones. This reaction exploits the reactivity of the aldehyde group present in the this compound structure.
Q2: What is the significance of the intramolecular cyclization reactions involving this compound derivatives?
A: Research indicates that derivatives of this compound exhibit unique reactivity patterns []. Specifically, while the disubstituted derivative, 2-chlorocyclohex-1-ene-1,3-dicarbaldehyde, undergoes intramolecular cyclization with disodium diselenide to form a cyclic diselenide, this compound itself does not undergo this reaction under similar conditions. This difference in reactivity highlights the importance of steric and electronic factors in these cyclization reactions.
Q3: How does the structure of this compound-derived chalcones relate to their cytotoxic activity?
A: Studies focusing on novel chalcones synthesized from 3-Benzylidene-2-chlorocyclohex-1-enecarbaldehyde have revealed a structure-activity relationship []. The presence of specific substituents on the chalcone framework significantly influences the compound's cytotoxic potential. Notably, compounds within series 5 and fluorinated derivatives (compounds 5-9) displayed enhanced cytotoxicity compared to other analogs. Further investigation into these structure-activity relationships is crucial for optimizing the design of more potent and selective cytotoxic agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)

![1H-Benz[f]indene, 2,3-dihydro-](/img/structure/B154233.png)





